![molecular formula C20H19N3O3S B2651650 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 484019-69-4](/img/structure/B2651650.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
Dihydroquinolinone derivatives, similar to the query compound, have been synthesized and evaluated for their antituberculosis activity. For instance, a series of 3-heteroarylthioquinoline derivatives were synthesized and screened against Mycobacterium tuberculosis. Some compounds demonstrated significant activity, showcasing the potential of dihydroquinolinone derivatives in developing antituberculosis agents (Selvam et al., 2011).
Antibacterial Activity
Novel series of compounds containing oxadiazole and quinoline derivatives have been synthesized and shown potential antibacterial activity. This highlights the possibility of using similar structural motifs for the development of new antibacterial agents (R. S. Joshi et al., 2011).
Photophysical Studies
The photophysical properties of dihydroquinazolinone derivatives have been explored, indicating that these compounds exhibit significant changes in photophysical properties depending on the solvent polarity. Such studies are crucial for understanding the potential applications of these compounds in materials science and photophysics (M. Pannipara et al., 2017).
Synthetic Utility
Research into the formation of oxadiazoles from anthranilhydrazides and other benzoylhydrazines has provided insights into the synthetic routes for creating oxadiazole derivatives, which are key components of the query compound. These studies offer valuable information for the synthesis of related compounds, potentially including the one (N. Peet et al., 1984).
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(23-12-6-8-15-7-4-5-11-17(15)23)14-27-20-22-21-18(26-20)13-25-16-9-2-1-3-10-16/h1-5,7,9-11H,6,8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBWGADVDOYDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.